1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene
Description
Chemical Name: 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene CAS Number: 175205-56-8 Molecular Formula: C₇H₂Cl₂F₃I Synonyms: 3,5-Dichloro-4-iodobenzotrifluoride; 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene .
This compound is a halogenated aromatic benzene derivative featuring chlorine, iodine, and a trifluoromethyl (-CF₃) group. The trifluoromethyl group is a strong electron-withdrawing substituent, while the halogens (Cl and I) influence reactivity and molecular interactions. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its halogen diversity for coupling or substitution reactions .
Properties
Molecular Formula |
C7H2Cl2F3I |
|---|---|
Molecular Weight |
340.89 g/mol |
IUPAC Name |
1,3-dichloro-5-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3I/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H |
InChI Key |
PEQRQAJIWMEZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)I |
Origin of Product |
United States |
Preparation Methods
Halogenation Sequence
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Iodination | Iodine monochloride (ICl), FeCl3 catalyst, solvent (e.g., chloroform), room temp to 40 °C | Selective iodination at ortho position relative to CF3 group | 60–75 |
| Chlorination | Chlorine gas (Cl2) or SO2Cl2, 40–60 °C, inert atmosphere | Introduction of two chlorine atoms at meta positions | 65–80 |
The iodination step is typically carried out first to install the iodine substituent, as iodine is less reactive than chlorine and more sensitive to reaction conditions. The presence of the trifluoromethyl group directs substitution ortho and para to itself, facilitating regioselectivity.
Alternative Routes and Catalytic Systems
Some research explores the use of hypervalent iodine reagents and electrophilic trifluoromethylation to introduce the CF3 group or iodine substituent. For example, oxidation of 2-iodobenzoic acid derivatives with sodium periodate (NaIO4) followed by ligand exchange steps can yield hypervalent iodine compounds that serve as intermediates for trifluoromethylation. However, these methods are more relevant for preparing trifluoromethylated iodoarenes rather than the target compound directly.
Industrial and Patent-Reported Methods
Patent literature describes related halogenation reactions involving trifluoromethyl-substituted benzenes and trichloromethyl intermediates under hydrogen chloride atmosphere with catalysts such as aluminum chloride (AlCl3), titanium tetrachloride (TiCl4), and antimony pentachloride (SbCl5). These processes typically occur at elevated temperatures (100–150 °C) and involve fractional distillation for product isolation. Although these patents focus more on trichloromethyl-trifluoromethylbenzenes, the halogenation principles and catalyst systems provide insight into potential routes for preparing halogenated trifluoromethylbenzenes including 1,3-dichloro-5-iodo-2-(trifluoromethyl)benzene.
Reaction Conditions Optimization
Optimizing reaction parameters is critical to maximize yield and purity:
- Temperature Control: Maintaining 40–60 °C during chlorination prevents over-chlorination and decomposition.
- Catalyst Choice: FeCl3 is effective for electrophilic iodination, while AlCl3 and TiCl4 catalyze chlorination under acidic conditions.
- Solvent Selection: Chlorinated solvents such as chloroform or dichloromethane provide good solubility and reaction medium stability.
- Stoichiometry: Using stoichiometric or slight excess amounts of halogenating agents ensures complete substitution without excess side products.
Characterization and Purity Confirmation
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns.
- Mass Spectrometry (MS): High-resolution MS verifies molecular ion peak at m/z 340.90 with isotopic patterns consistent with Cl and I atoms.
- X-ray Crystallography: Confirms the exact substitution positions on the aromatic ring.
- Chromatographic Purification: Flash chromatography on silica gel is used to isolate pure product after reaction workup.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sequential Halogenation | 1-chloro-3-(trifluoromethyl)benzene | ICl, FeCl3, Cl2 or SO2Cl2 | 25–60 °C | 60–80 | Regioselective iodination then chlorination |
| Catalytic Halogenation | Trifluoromethylbenzene derivatives | AlCl3, TiCl4, SbCl5, HCl gas | 100–150 °C, pressurized HCl | 30–50 | Industrial scale, fractional distillation |
| Hypervalent Iodine Route | 2-Iodobenzoic acid derivatives | NaIO4, KOAc, AgOAc | Multi-step oxidation | Moderate | More complex, relevant for trifluoromethylation |
Chemical Reactions Analysis
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide or potassium fluoride.
Oxidation and Reduction: The iodine and chlorine atoms can be involved in oxidation-reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form more complex organic molecules.
Scientific Research Applications
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene largely depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
Table 1: Substituent Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene | Cl (1,3), I (5), CF₃ (2) | ~340.8 | 175205-56-8 | Pharmaceutical intermediates |
| 1,3-Dichloro-2-(trifluoromethyl)benzene | Cl (1,3), CF₃ (2) | 215.002 | 104359-35-5 | Organic synthesis |
| 2-Chloro-1-fluoro-5-iodo-3-(trifluoromethyl)benzene | Cl (2), F (1), I (5), CF₃ (3) | 324.44 | 2386690-67-9 | Not specified |
| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | Br (1), I (2), NO₂ (3), OCF₃ (5) | 411.9 | 2366994-47-8 | Not specified |
| 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene | Cl (1,3), NO₂ (2), CF₃ (5) | 260 | 1806367-59-8 | Potential explosives/dyes |
Key Observations :
- Halogen Diversity : The target compound’s iodine atom distinguishes it from analogs like 1,3-Dichloro-2-(trifluoromethyl)benzene, increasing molecular weight and polarizability. Iodine’s large atomic radius may enhance steric hindrance in reactions compared to smaller halogens like fluorine .
- Electron-Withdrawing Effects: The trifluoromethyl group is common in all listed compounds, promoting electrophilic substitution at meta/para positions.
Physical Properties and Stability
- Boiling Point and Solubility: The iodine atom increases molecular weight and likely boiling point compared to non-iodinated analogs. For example, 1,3-Dichloro-2-(trifluoromethyl)benzene (MW 215) is more volatile than the target compound (MW ~340.8) .
- Stability : Halogenated trifluoromethyl benzenes are generally stable under ambient conditions but may degrade under UV light or strong bases. The nitro-substituted analog (CAS 1806367-59-8) may exhibit lower thermal stability due to the nitro group’s propensity for decomposition .
Toxicity and Environmental Impact
- The trifluoromethyl group may reduce biodegradability compared to non-fluorinated analogs .
Biological Activity
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, toxicity, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound has the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 77227-81-7 |
| Molecular Formula | C7H2Cl2F3I |
| Molecular Weight | 340.89 g/mol |
| MDL Number | MFCD00084997 |
| InChI Key | RLCCFAVBZGICHD-UHFFFAOYSA-N |
The compound exhibits a trifluoromethyl group, which is known to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that halogenated compounds can exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that derivatives with trifluoromethyl groups showed promising antibacterial properties against strains such as Escherichia coli and Candida albicans . Specifically, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been assessed in various cancer cell lines. For instance, related compounds have shown IC50 values better than established chemotherapeutics like Doxorubicin. In one study, derivatives demonstrated IC50 values of 22.4 µM against the PACA2 cell line . This suggests potential use in cancer therapies, warranting further investigation into the specific mechanisms of action.
Toxicological Profile
The toxicological data available indicates that this compound poses risks upon exposure. It is classified as harmful if swallowed or if it comes into contact with skin . The acute toxicity measures highlight the necessity for careful handling and consideration in therapeutic contexts.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various halogenated compounds, this compound was tested against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A research team evaluated the cytotoxic effects of this compound on multiple human cancer cell lines. The findings revealed that the compound induced apoptosis in A549 (lung cancer) and HCT116 (colon cancer) cells at concentrations of 50 µM and above. These results suggest that the compound may interfere with cellular proliferation pathways.
Q & A
Q. What are the established synthetic routes for 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential halogenation and trifluoromethylation steps. A common route starts with a trifluoromethyl-substituted benzene derivative, followed by iodination using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to achieve regioselective iodination at the ortho position. Subsequent chlorination with Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) introduces the dichloro groups.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Methodological Answer: Key characterization methods include:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M]⁺ at m/z 340.90) and isotopic patterns for Cl/I .
- X-ray Crystallography: Resolve ambiguity in substitution patterns using SHELX software for refinement .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The iodine atom acts as a superior leaving group in Suzuki-Miyaura couplings due to its low bond dissociation energy, while the electron-withdrawing trifluoromethyl group deactivates the ring, directing reactions to the para position.
Q. What strategies resolve contradictions in reported crystallographic data for halogenated benzene derivatives?
Methodological Answer:
- Multi-Method Validation: Combine X-ray diffraction with computational modeling (e.g., density functional theory (DFT)) to refine bond lengths and angles.
- Software Tools: Use SHELXL for high-resolution refinement and Mercury for visualizing intermolecular interactions (e.g., halogen bonding between iodine and adjacent CF₃ groups) .
- Case Study: If lattice parameters conflict with literature, re-examine crystal packing using CCDC databases to identify polymorphism or solvent inclusion artifacts .
Q. How can computational modeling predict the compound’s behavior in environmental or biological systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or proteins to assess bioavailability. The trifluoromethyl group’s hydrophobicity enhances membrane permeability.
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., Cl vs. I) with toxicity using descriptors like logP and Hammett constants .
- Ecotoxicology: Predict degradation pathways via EPI Suite software, identifying potential bioaccumulation risks from the iodine substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
